molecular formula C10H9ClO3 B1175932 MCTI-A trypsin inhibitor CAS No. 143129-24-2

MCTI-A trypsin inhibitor

Cat. No.: B1175932
CAS No.: 143129-24-2
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Description

MCTI-A (Momordica charantia Trypsin Inhibitor A) is a 28–32 residue proteinase inhibitor belonging to the Cucurbitaceae family, isolated from bitter gourd (Momordica charantia). It adopts a knottin-fold structure stabilized by three conserved disulfide bonds (Cys3–Cys20, Cys10–Cys22, and Cys16–Cys28) . The reactive site, centered on the scissile bond Arg5I–Ile6I, binds to the catalytic triad (His57, Asp102, Ser195) of trypsin, forming a stable 1:1 complex . High-resolution X-ray structures (1.6–1.8 Å) of MCTI-A in complex with porcine and bovine β-trypsin reveal its conserved binding mechanism and lack of out-of-plane distortion at the reactive site, distinguishing it from other inhibitors .

Properties

CAS No.

143129-24-2

Molecular Formula

C10H9ClO3

Synonyms

MCTI-A trypsin inhibitor

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Trypsin Inhibitors

Structural and Functional Features

The table below summarizes key differences and similarities between MCTI-A and other trypsin inhibitors:

Property MCTI-A Bowman-Birk Inhibitors (BBIs) Kunitz-Type Inhibitors Cyclotides (e.g., MCoTI-II) Small-Molecule Inhibitors (e.g., Diminazene)
Origin Momordica charantia (Cucurbitaceae) Legumes (e.g., soybeans) Soybeans, animals Momordica cochinchinensis Synthetic
Size (Residues) 28–32 ~60–80 ~180–200 34 <10 (e.g., bis-benzamidines)
Disulfide Bonds 3 conserved 7–9 2 3 (cyclic backbone) None
Reactive Site Arg5I–Ile6I Dual reactive sites (e.g., Leu43–Ser44) Lys/Arg–Ala/Ser Arg2–Ile3 Competitive binding to catalytic triad
Inhibition Constant (Ki) ~10⁻¹⁰ M (estimated) ~10⁻⁸–10⁻¹⁰ M ~10⁻⁷–10⁻⁹ M ~10⁻¹¹ M 3.6 μM (Diminazene vs. mesotrypsin)
Key Structural Feature No out-of-plane distortion at scissile bond Double-headed binding β-Trefoil fold Cyclic backbone enhances stability Bis-benzamidine scaffold targets S1 pocket

Key Research Findings

Structural Conservation in Cucurbitaceae Inhibitors :
MCTI-A shares 13 conserved residues with other squash inhibitors (e.g., CMTI-I, CPTI-II), including the reactive site (Arg5I–Ile6I) and disulfide-bonded framework. Its primary binding segment (Cys3I–Glu7I) aligns closely with homologs, enabling similar trypsin-binding geometries .

This suggests species-specific adaptations in trypsin-inhibitor interactions .

Comparison with Cyclotides :
Cyclotides (e.g., MCoTI-II) achieve potent trypsin inhibition (Ki ~10⁻¹¹ M) despite their small size (~34 residues) via cyclic backbones and optimized side-chain interactions. MCTI-A, though linear, retains comparable potency due to its rigid disulfide network .

Functional vs. Synthetic Inhibitors :
Small-molecule inhibitors like diminazene target the trypsin S1 pocket but exhibit lower affinity (Ki ~μM range) compared to MCTI-A (Ki ~nM-pM). However, their synthetic flexibility allows for engineering isoform-specific inhibitors (e.g., mesotrypsin) .

Mechanistic Insights

  • Catalytic Triad Interactions : MCTI-A’s Arg5I forms a salt bridge with trypsin Asp189, while Ile6I occupies the hydrophobic S1' pocket, mimicking substrate binding .
  • Resistance to Proteolysis: The knottin fold and disulfide bonds protect MCTI-A from degradation, unlike soybean Kunitz inhibitors, which require heat treatment to inactivate .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the three-dimensional structure of MCTI-A trypsin inhibitor?

  • Methodology : X-ray crystallography is the primary method, with Protein Data Bank (PDB) accession codes such as 1mct for the MCTI-A-trypsin complex . High-resolution structures (e.g., 1.6 Å) reveal backbone angles and active-site geometries (Table I in ). Comparative analysis with bovine trypsin complexes (e.g., PDB 1ppe) highlights structural conservation and divergence in inhibitor binding .

Q. How is trypsin inhibitory activity quantified in vitro?

  • Methodology : Activity is measured in Trypsin Inhibitor Units (TIU) , defined as the amount of inhibitor reducing trypsin activity by 50%. Standard assays use synthetic substrates like Nα-benzoyl-l-arginine-p-nitroanilide (BAPNA) or N-benzoyl-l-arginine ethyl ester (BAEE). The inhibition curve is plotted as absorbance vs. inhibitor concentration, with TIU calculated from the linear range (typically 40–60% inhibition) .

Q. What structural features enable MCTI-A to bind trypsin with high affinity?

  • Methodology : Key interactions include hydrogen bonding between MCTI-A's Lys/Arg residues and trypsin’s Asp189 in the S1 pocket, as well as complementary surface packing. Preorganized β-sheet and loop conformations in MCTI-A minimize structural rearrangement upon binding, as confirmed by crystallography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported structural conformations of MCTI-A across studies?

  • Methodology :

  • Comparative structural analysis : Align high-resolution structures (e.g., porcine vs. bovine trypsin complexes) to identify conserved vs. variable regions .
  • Molecular dynamics (MD) simulations : Assess flexibility of solvent-exposed loops (e.g., residues 15–20) that may adopt multiple conformations .
  • Mutagenesis : Validate functional residues (e.g., Arg86 in Cassia obtusifolia inhibitor) through site-directed mutagenesis and activity assays .

Q. What methodologies optimize assay conditions for studying MCTIA-trypsin kinetics?

  • Methodology :

  • Design of Experiments (DOE) : Use response surface modeling (RSM) to optimize pH (7–9), temperature (25–37°C), and substrate/inhibitor ratios. DOE reduces experimental runs while maximizing data robustness .
  • Competitive inhibition analysis : Fit kinetic data to the Michaelis-Menten equation with inhibitor constants (Ki) derived from Lineweaver-Burk plots .

Q. How do sequence variations in MCTI-A homologs (e.g., MoCh I peptide) impact inhibitory function?

  • Methodology :

  • Sequence-structure-function analysis : Compare MCTI-A (Momordica charantia) with homologs (e.g., MoCh I, 79% sequence similarity) using circular dichroism (CD) for secondary structure (β-sheets/turns) and enzymatic assays for activity .
  • Phylogenetic analysis : Map residue variations (e.g., Thr88→Asp) to functional divergence across plant species .

Q. What advanced techniques elucidate the kinetic mechanism of MCTI-A-trypsin binding?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure association/dissociation rates (kon/koff) to calculate binding affinity (KD) .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy contributions to complex stability .
  • Stopped-flow spectroscopy : Resolve millisecond-scale conformational changes during inhibitor binding .

Data Contradiction Analysis

Q. Why do structural studies report conflicting solvent accessibility profiles for MCTI-A's reactive site loop?

  • Resolution : Differences arise from crystallization conditions (e.g., ethanol vs. PEG precipitants) and pH (5.0 vs. 7.4). Reanalyze electron density maps (e.g., PDB 1mct) to distinguish static disorder from dynamic flexibility .

Q. How to reconcile discrepancies in inhibitory potency between recombinant and native MCTI-A?

  • Resolution :

  • Post-translational modifications : Check for glycosylation or phosphorylation in native isolates via mass spectrometry.
  • Folding validation : Use CD or NMR to confirm proper disulfide bond formation (e.g., Cys3-Cys18, Cys10-Cys21) in recombinant variants .

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